An In-depth Technical Guide to 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Chloro-8-fluoro-triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules.[4][5] This guide details a plausible synthetic pathway, predicted physicochemical properties, spectroscopic characteristics, and an analysis of the chemical reactivity of this specific di-halogenated derivative. Furthermore, it explores the potential applications of this compound in drug discovery, drawing on the established biological activities of structurally related analogues, which include roles as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and potential antifungal and antimalarial agents.
Introduction
The fusion of a 1,2,4-triazole ring with a pyridine core gives rise to the[1][2][3]triazolo[4,3-a]pyridine heterocyclic system. This scaffold has garnered considerable attention in the field of medicinal chemistry due to its presence in numerous compounds exhibiting a wide range of pharmacological activities.[4][5] The unique electronic and structural features of this bicyclic system allow for diverse interactions with biological targets. The introduction of halogen substituents, such as chlorine and fluorine, onto the pyridine ring can significantly modulate the physicochemical properties and biological activity of the parent molecule. Specifically, the presence of a chlorine atom at the 6-position and a fluorine atom at the 8-position of the[1][2][3]triazolo[4,3-a]pyridine core, as in the title compound, is anticipated to influence its reactivity, metabolic stability, and target-binding affinity. This guide serves as a technical resource for researchers, providing a detailed examination of the fundamental properties of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, from chemical synthesis to biological assays.
| Property | Value | Source |
| CAS Number | 1020253-21-7 | [6] |
| Molecular Formula | C₆H₃ClFN₃ | [6] |
| Molecular Weight | 171.56 g/mol | [6] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | N/A |
Synthesis and Characterization
A potential starting material is 2,5-dichloro-3-fluoropyridine. The synthesis of this precursor can be achieved from 2,5-dichloro-nicotinamide via a Hofmann degradation, followed by a diazotization reaction.[1]
The proposed synthetic workflow is depicted below:
Figure 1: Proposed synthesis of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine.
Step-by-Step Methodology (Proposed)
Step 1: Synthesis of 2-hydrazinyl-3-fluoro-5-chloropyridine
The initial step involves the nucleophilic substitution of the chlorine atom at the 2-position of 2,5-dichloro-3-fluoropyridine with hydrazine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 5-position in pyridine systems.
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Reactants: 2,5-dichloro-3-fluoropyridine, Hydrazine hydrate.
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Solvent: A suitable alcohol such as ethanol or n-propanol.
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Conditions: The reaction mixture is typically heated under reflux for several hours.
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Work-up: Upon completion, the reaction mixture is cooled, and the product can be isolated by filtration or extraction. Purification can be achieved through recrystallization.
Step 2: Cyclization to form 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine
The resulting 2-hydrazinyl-3-fluoro-5-chloropyridine is then cyclized to form the fused triazole ring. This is commonly achieved by reacting the hydrazine derivative with a one-carbon source, such as formic acid.
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Reactants: 2-hydrazinyl-3-fluoro-5-chloropyridine, Formic acid (or an equivalent reagent like triethyl orthoformate).
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Conditions: The mixture is heated, often under reflux, to drive the condensation and cyclization.
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Work-up: The excess formic acid is removed, and the product is isolated and purified, typically by chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
The structural confirmation of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine would rely on standard spectroscopic techniques. Based on the structure, the following spectral data can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and triazole rings. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons attached to the halogens and nitrogens will exhibit characteristic chemical shifts.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.56 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-H, C=N, and C-halogen bonds present in the molecule.
Chemical Reactivity
The reactivity of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is primarily dictated by the electronic nature of the fused heterocyclic system and the presence of the two halogen substituents.
Nucleophilic Aromatic Substitution
The pyridine ring in the[1][2][3]triazolo[4,3-a]pyridine system is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). Both the chlorine and fluorine atoms are potential leaving groups in SNAr reactions. The relative reactivity of the C-Cl and C-F bonds will depend on the nature of the nucleophile and the reaction conditions. In many SNAr reactions on electron-deficient aromatic rings, fluoride is a better leaving group than chloride. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond.
Figure 2: Potential nucleophilic substitution pathways.
This differential reactivity allows for the selective functionalization of the molecule, providing a route to a variety of derivatives for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in drug discovery. Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications.
IDO1 Inhibition
Derivatives of[1][2][3]triazolo[4,3-a]pyridine have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1).[7] IDO1 is an enzyme that plays a crucial role in immune tolerance and is a promising target for cancer immunotherapy. The triazole nitrogen atoms in the scaffold can coordinate with the heme iron in the active site of the enzyme. The substituents on the pyridine ring, such as the chloro and fluoro groups in the title compound, can be tailored to optimize binding affinity and selectivity.
Antifungal and Antimicrobial Activity
The 1,2,4-triazole moiety is a well-known pharmacophore in antifungal agents. Many clinically used antifungal drugs contain a triazole ring. It is plausible that 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine and its derivatives could exhibit antifungal or broader antimicrobial activity.[4][5]
Other Potential Applications
The versatility of the[1][2][3]triazolo[4,3-a]pyridine core suggests that its derivatives could be explored for other therapeutic targets. For instance, related compounds have been investigated as potential antimalarial agents. The specific substitution pattern of 6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine makes it an attractive starting point for the development of new therapeutic agents.
Conclusion
6-Chloro-8-fluoro-[1][2][3]triazolo[4,3-a]pyridine is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its fundamental properties, including a plausible synthetic route, predicted physicochemical and spectroscopic characteristics, and an analysis of its chemical reactivity. The established biological activities of related[1][2][3]triazolo[4,3-a]pyridine derivatives highlight the potential of this scaffold in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
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